4-Iodo-pyridine-2-carboxylic acid, sodium salt

Aqueous Solubility Reaction Medium Compatibility Formulation Development

This sodium salt form ensures enhanced aqueous solubility critical for biphasic Suzuki-Miyaura and Sonogashira couplings, and bioconjugation. The 4-iodo substituent provides superior oxidative addition kinetics vs. bromo/chloro analogs, accelerating reactions with challenging partners. Use only this regioisomer to install groups specifically at the 4-position, avoiding activity-altering isomers. Procure with confidence for reproducible, high-yield syntheses.

Molecular Formula C6H3INNaO2
Molecular Weight 270.99 g/mol
CAS No. 618107-88-3
Cat. No. B1324524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodo-pyridine-2-carboxylic acid, sodium salt
CAS618107-88-3
Molecular FormulaC6H3INNaO2
Molecular Weight270.99 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1I)C(=O)[O-].[Na+]
InChIInChI=1S/C6H4INO2.Na/c7-4-1-2-8-5(3-4)6(9)10;/h1-3H,(H,9,10);/q;+1/p-1
InChIKeyMXBYKBIRCCTBQG-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Iodo-pyridine-2-carboxylic acid, sodium salt (CAS 618107-88-3): Technical Baseline for Informed Procurement


4-Iodo-pyridine-2-carboxylic acid, sodium salt (CAS 618107-88-3), also known as sodium 4-iodopicolinate, is a halogenated heteroaromatic compound with the molecular formula C6H3INNaO2 and a molecular weight of 270.99 g/mol . It is a derivative of picolinic acid (pyridine-2-carboxylic acid), distinguished by an iodine substituent at the 4-position of the pyridine ring and a carboxylate group coordinated with a sodium ion . This compound is typically supplied as a solid with a purity specification of ≥95% , and it serves as a key intermediate in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions .

Why Generic Substitution of 4-Iodo-pyridine-2-carboxylic acid, sodium salt (CAS 618107-88-3) Is Inadvisable Without Comparative Data


Substituting 4-Iodo-pyridine-2-carboxylic acid, sodium salt with a structurally similar analog—such as the free acid (4-iodopicolinic acid), a different halogen (e.g., bromo or chloro analogs), or a positional isomer (e.g., 3- or 5-iodopicolinic acid)—without rigorous comparative evaluation carries significant scientific and operational risk. The sodium salt form confers distinct physicochemical properties, most notably enhanced aqueous solubility, which directly influences reaction compatibility and reproducibility . Furthermore, the 4-iodo substituent provides a specific reactivity profile in cross-coupling chemistry that is not interchangeable with bromo or chloro analogs due to fundamental differences in carbon-halogen bond strength and oxidative addition kinetics [1]. The evidence below demonstrates that these differences are not merely incremental but are quantifiable and impactful for synthetic and procurement decisions.

4-Iodo-pyridine-2-carboxylic acid, sodium salt (CAS 618107-88-3): Quantified Differentiation Evidence vs. Closest Analogs


Aqueous Solubility Superiority: Sodium Salt vs. Free Acid Form

The sodium salt form (CAS 618107-88-3) demonstrates markedly superior aqueous solubility compared to its free acid counterpart, 4-iodopicolinic acid (CAS 405939-79-9). This difference is critical for reactions conducted in aqueous or biphasic media, where the free acid's poor water solubility can limit reactivity and complicate workup procedures .

Aqueous Solubility Reaction Medium Compatibility Formulation Development

Cross-Coupling Reactivity Hierarchy: Iodo Substituent vs. Bromo and Chloro Analogs

In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, the carbon-iodine bond of 4-iodo-pyridine-2-carboxylic acid, sodium salt undergoes oxidative addition to Pd(0) more readily than the corresponding carbon-bromine or carbon-chlorine bonds of 4-bromo- or 4-chloropicolinic acid analogs. This fundamental reactivity difference is well-established in organometallic chemistry and directly impacts reaction rates, yields, and the ability to employ milder reaction conditions [1].

Suzuki-Miyaura Coupling Palladium Catalysis C-C Bond Formation

Positional Isomer Reactivity: 4-Iodo vs. 3-Iodo and 5-Iodo Substitution in Picolinic Acid Scaffold

The position of the iodine substituent on the pyridine ring dictates the regiochemical outcome of subsequent functionalization. 4-Iodo-pyridine-2-carboxylic acid, sodium salt places the reactive iodine at the 4-position, allowing for selective derivatization at this site while leaving the 3- and 5-positions available for other modifications. In contrast, 3-iodopicolinic acid (CAS 73841-32-4) and 5-iodopicolinic acid (CAS 32046-43-8) offer different vectors for molecular elaboration, which can lead to distinct biological or materials properties in downstream products . For example, 5-iodopicolinic acid is specifically utilized for the preparation of insulinomimetic vanadium and zinc complexes, indicating a structure-activity relationship dependent on the iodine position .

Regioselectivity Structure-Activity Relationship Medicinal Chemistry

4-Iodo-pyridine-2-carboxylic acid, sodium salt (CAS 618107-88-3): Targeted Application Scenarios Driven by Differentiated Properties


Palladium-Catalyzed Cross-Coupling Reactions Requiring High Reactivity and Mild Conditions

This compound is the reagent of choice for Suzuki-Miyaura, Sonogashira, and related cross-couplings where a highly reactive aryl iodide is needed. Its superior oxidative addition kinetics compared to bromo or chloro analogs (Section 3, Evidence Item 2) enables faster reactions and higher yields, particularly with challenging or sterically hindered coupling partners. The sodium salt form's aqueous solubility (Section 3, Evidence Item 1) further facilitates reactions in water/organic biphasic systems, which are increasingly favored for their environmental and safety benefits .

Synthesis of Complex Pharmaceuticals Requiring Regiospecific 4-Position Derivatization

When a synthetic route demands the installation of a functional group specifically at the 4-position of a pyridine-2-carboxylic acid scaffold, 4-iodo-pyridine-2-carboxylic acid, sodium salt is the unambiguous starting material. As established in Section 3 (Evidence Item 3), the use of 3- or 5-iodo isomers would lead to different regioisomers, potentially altering biological activity or material properties. This compound serves as a key intermediate for constructing biaryl systems found in APIs , and its ability to undergo diverse cross-couplings provides a versatile entry point for late-stage diversification in medicinal chemistry programs .

Aqueous-Based Chemical Biology and Bioconjugation Studies

The significantly enhanced water solubility of the sodium salt form, demonstrated in Section 3 (Evidence Item 1), makes this compound uniquely suitable for applications requiring an aqueous medium. This includes, but is not limited to, bioconjugation reactions, the modification of biomolecules (e.g., proteins, nucleic acids), and the preparation of water-soluble probes or ligands for biological assays. The free acid analog, with its poor water solubility, would be a less effective or even unusable substitute in these contexts .

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